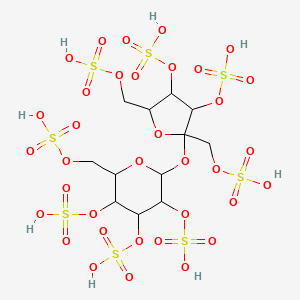SUCRALFATE (without Al and water)
CAS No.:
Cat. No.: VC16496267
Molecular Formula: C12H22O35S8
Molecular Weight: 982.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H22O35S8 |
|---|---|
| Molecular Weight | 982.8 g/mol |
| IUPAC Name | [2-[3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
| Standard InChI | InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
| Standard InChI Key | WEPNHBQBLCNOBB-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Sucralfate (without aluminum and water) is a sucrose molecule sulfated at eight hydroxyl groups, resulting in the formula C₁₂H₂₂O₃₅S₈ . The absence of aluminum (Al³⁺) distinguishes it from traditional sucralfate, which typically forms a coordination complex with aluminum hydroxide . The sulfation pattern enhances its polyanionic properties, enabling strong electrostatic interactions with proteins and mucosal surfaces .
Structural Confirmation
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm that the sulfation occurs at the C3, C4, C6, and C1' positions of the sucrose backbone . This structural configuration is critical for its bioadhesive properties, as demonstrated by its ability to form a viscous gel in acidic environments .
Synthesis and Manufacturing Processes
Reaction and Purification
The synthesis begins with the sulfation of sucrose using chlorosulfonic acid, yielding sodium sucrose octasulfate . Subsequent steps involve neutralizing residual acids and removing aluminum contaminants through repeated washing and centrifugation . A key innovation lies in omitting the aluminum chloride reaction step, which is standard in conventional sucralfate production .
Table 1: Synthesis Parameters for Sucralfate (Without Aluminum)
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | Sucrose | |
| Sulfating Agent | Chlorosulfonic Acid | |
| Washing Cycles | 2–5 (dependent on residual ions) | |
| Final Particle Size | ≤50 μm (97.5% of particles) |
Micronization and Stability
Post-synthesis, wet milling reduces particle size to enhance solubility and stability. As shown in Table 2, milled sucralfate (ULW-M) exhibits superior particle uniformity compared to unmilled variants .
Table 2: Particle Size Distribution of Sucralfate Preparations
| Sample | Particles <50 μm (%) | Average Size (μm) | Sedimentation Stability |
|---|---|---|---|
| ULW-M | 97.7 | 13.7 | High |
| ULW | 74.6 | 43.7 | Moderate |
Physicochemical Properties
Solubility and Gel Formation
The compound is sparingly soluble in water but forms a polyanionic gel in acidic media (pH <4) . This gel adheres to epithelial surfaces, creating a protective barrier against irritants .
Acidic Agglutination Behavior
Under acidic conditions, sucralfate (without aluminum) agglutinates within 264 seconds, forming a cohesive layer that resists dissociation . This contrasts with aluminum-containing formulations, which exhibit delayed agglutination .
Clinical Applications and Efficacy
Diabetic Foot Ulcers
A health technology assessment demonstrated that sucrose octasulfate dressings achieve 30% faster wound closure compared to non-sucralfate dressings in neuroischemic diabetic foot ulcers . The mechanism involves growth factor stabilization and protease inhibition .
Venous Leg Ulcers
In venous leg ulcers, sucrose octasulfate reduces ulcer area by 18% over 12 weeks and improves quality-of-life metrics related to pain and mobility . Cost-effectiveness analyses project $3.38 million in savings over five years with its use .
Research Gaps and Future Directions
While current data support its efficacy, long-term safety studies in immunocompromised populations are lacking. Additionally, optimizing synthesis to reduce chloride ion residues (<0.1%) remains a priority .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume